hexadec-1-ene-1-sulfonic acid physical and chemical properties
hexadec-1-ene-1-sulfonic acid physical and chemical properties
An In-depth Technical Guide to Hexadec-1-ene-1-sulfonic Acid: Properties and Applications
Introduction
Hexadec-1-ene-1-sulfonic acid is a member of the alpha-olefin sulfonate (AOS) family, a class of anionic surfactants known for their excellent detergency, high compatibility with hard water, and good foaming properties. As a long-chain organosulfur compound, it possesses a unique amphiphilic structure, consisting of a long, nonpolar C16 hydrocarbon tail and a highly polar sulfonic acid head group attached to a terminal double bond. This architecture makes it a subject of interest for researchers in materials science, polymer chemistry, and formulation science. For drug development professionals, understanding the physicochemical properties of sulfonic acids is crucial, as this functional group is often employed to enhance the solubility and stability of active pharmaceutical ingredients (APIs) through salt formation.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of hexadec-1-ene-1-sulfonic acid, its synthesis, and its applications, offering field-proven insights for its use in a research and development setting.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following identifiers and structural representations define hexadec-1-ene-1-sulfonic acid.
-
Molecular Formula: C₁₆H₃₂O₃S[3]
-
Molecular Weight: 304.49 g/mol (for the acid); 326.47 g/mol (for the sodium salt)[3]
-
CAS Number: The sodium salt is registered under CAS Number 4615-13-8.[4]
-
IUPAC Name: hexadec-1-ene-1-sulfonic acid[3]
-
Synonyms: 1-Hexadecene-1-sulfonic acid, Sodium hexadec-1-ene-1-sulfonate (for the salt form).
Structural Representations:
-
SMILES: CCCCCCCCCCCCCCC=CS(=O)(=O)O[3]
-
InChI: InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h15-16H,2-14H2,1H3,(H,17,18,19)[3]
-
InChIKey: AQAZJLHZPATQOM-UHFFFAOYSA-N[3]
The structure features a sixteen-carbon alpha-olefin chain, which provides hydrophobicity, and a sulfonic acid group directly attached to the C1 position of the double bond, which imparts strong hydrophilicity and acidity.
Physicochemical and Spectroscopic Properties
The physical properties of hexadec-1-ene-1-sulfonic acid and its related compounds are critical for determining its handling, formulation, and application. Much of the available data pertains to its sodium salt or its parent alkene, 1-hexadecene, due to the higher stability and more common commercial availability of these forms.
Physical Properties
The data below is summarized for the sulfonic acid, its sodium salt, and the parent C16 alpha-olefin for comparative context.
| Property | Hexadec-1-ene-1-sulfonic Acid | Sodium Hexadec-1-ene-1-sulfonate | 1-Hexadecene (Parent Olefin) |
| Appearance | Data not available (Predicted to be a waxy solid or oil) | Solid[5] | Colorless to pale yellow liquid[6][7] |
| Molecular Formula | C₁₆H₃₂O₃S[3] | C₁₆H₃₁NaO₃S | C₁₆H₃₂[7] |
| Molecular Weight | 304.49 g/mol [3] | 326.47 g/mol | 224.43 g/mol [7] |
| Melting Point | Not available | Not available | 3-5 °C[7] |
| Boiling Point | Not available | Not available | 274 °C[7] |
| Solubility | Soluble in water[8][9] | Soluble in water[5] | Insoluble in water |
| Density | Not available | Not available | 0.783 g/mL at 25 °C[7] |
| Refractive Index | Not available | Not available | n20/D 1.441[7] |
| Vapor Pressure | Not available | Not available | <0.2 mmHg at 20 °C[7] |
The high water solubility is a key characteristic imparted by the polar sulfonic acid group, which readily engages in hydrogen bonding.[8][9]
Spectroscopic Data
While experimental spectra for hexadec-1-ene-1-sulfonic acid are not widely published, predictive data provides valuable insights for analytical characterization.
Mass Spectrometry: Predicted collision cross-section (CCS) values can aid in identification in complex matrices.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 305.21448 | 177.0 |
| [M+Na]⁺ | 327.19642 | 180.6 |
| [M-H]⁻ | 303.19992 | 174.2 |
Data sourced from PubChem predictions.[3]
Chemical Properties and Reactivity
The chemistry of hexadec-1-ene-1-sulfonic acid is dictated by its two primary functional groups: the sulfonic acid and the terminal alkene.
-
Acidity: The sulfonic acid group (-SO₃H) is a strong acid, significantly more acidic than a corresponding carboxylic acid. This property ensures it is fully deprotonated (ionized) in most aqueous solutions, which is fundamental to its surfactant behavior.[2]
-
Thermal Stability: Sulfonic acids generally exhibit high thermal stability, a desirable trait for applications requiring elevated temperatures.[8]
-
Reactivity of the Sulfonic Acid Group: The -SO₃H group can undergo typical reactions of a strong acid, most notably forming stable sulfonate salts with bases. In drug development, this is a key strategy for creating salt forms of basic APIs to improve their dissolution and bioavailability.[1]
-
Reactivity of the Alkene Group: The terminal double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and is crucial for polymerization processes where the molecule can act as a functional monomer.
-
Surfactant Properties: As an anionic surfactant, it lowers the surface tension of water and can form micelles, enabling the emulsification of oils and the suspension of particulate matter. Its sodium salt has been used as an emulsifier in reverse iodine transfer-emulsion polymerization of styrene.[5]
Synthesis and Analysis Workflow
Synthesis Pathways
The synthesis of alk-1-enesulfonic acids is more challenging than that of their aromatic counterparts.[10] A common conceptual pathway involves the sulfonation of the corresponding alpha-olefin, 1-hexadecene. Another established method for producing related compounds involves starting from 2-chloroalkanesulfonyl chlorides, which can react with a base to eliminate HCl and form the vinyl sulfonyl derivative.[10]
Caption: Standard workflow for the purification and analysis of a synthesized chemical.
Experimental Protocol: Purity Analysis via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing sulfonic acids. Due to their high polarity, specialized columns are required for effective retention.
-
Column Selection: A zwitterionic hydrophilic interaction liquid chromatography (ZIC®-HILIC) column is ideal. This stationary phase allows for the retention of highly polar compounds like sulfonic acids. [11]2. Mobile Phase Preparation: A typical mobile phase would consist of a high percentage of an organic solvent (e.g., 80% acetonitrile) and an aqueous buffer (e.g., 20% 100 mM ammonium acetate). The high organic content is necessary to facilitate retention on a HILIC column. [11][12]3. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable, as sulfonic acids lack a strong UV chromophore. Mass Spectrometry (MS) can also be used for definitive identification. [12]4. Sample Preparation: Accurately weigh and dissolve the hexadec-1-ene-1-sulfonic acid sample in the mobile phase to a known concentration (e.g., 100 ppm).
-
-
Analysis: Inject the sample and run the analysis under isocratic or gradient conditions. The retention time will be characteristic of the compound under the specified conditions, and the peak area can be used for quantification against a standard.
Causality: The choice of HILIC is critical because traditional reversed-phase columns (like C18) provide little to no retention for highly polar analytes like sulfonic acids, which would otherwise elute in the void volume. [11][13]
Applications in Research and Drug Development
While hexadec-1-ene-1-sulfonic acid itself is not an active pharmaceutical ingredient, its properties are highly relevant to the pharmaceutical and chemical industries.
-
Catalysis: Sulfonic acids are strong, non-volatile acid catalysts used in various organic reactions, such as esterification. [12][14][15]Functionalizing solid supports (e.g., mesoporous silica) with sulfonic acid groups creates robust solid acid catalysts. [14][15]* Polymer and Materials Science: Its use as an emulsifier in polymerization highlights its role in controlling reaction media and particle size. [5]The terminal double bond also allows it to be incorporated as a monomer to create functional polymers with anionic properties.
-
Relevance to Drug Development: The sulfonic acid moiety is a key functional group in medicinal chemistry.
-
Salt Formation: Many APIs are basic compounds with poor aqueous solubility. Forming a sulfonate salt (e.g., mesylate, besylate) is a widely used strategy to significantly improve solubility and dissolution rates, which can enhance bioavailability. [1]While there are regulatory concerns about the potential formation of genotoxic sulfonate esters, sulfonic acids remain a vital tool in the salt selection process for optimizing drug properties. [1] * Bioisostere: The sulfonamide group (-SO₂NH₂), derived from sulfonic acid, is a well-known bioisostere for the carboxylic acid group and is a core component of many "sulfa drugs" with antimicrobial and other therapeutic properties. [16]
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact. [17][18]* Handling: Use in a well-ventilated area to minimize inhalation of any dust or aerosols. Avoid all unnecessary personal contact and practice good industrial hygiene. Wash hands thoroughly after handling. [19]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents. [20]* First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [17][18] * Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs. [17] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [17] * Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention. [17][20]
-
Conclusion
Hexadec-1-ene-1-sulfonic acid is a versatile molecule whose value lies in the combined reactivity of its alpha-olefin and sulfonic acid functionalities. Its properties as a strong acid and an effective anionic surfactant make it useful in catalysis and polymer science. For researchers in drug development, while not a therapeutic agent itself, it serves as an important case study for the class of sulfonic acids, which are indispensable tools for modulating the physicochemical properties of APIs through salt formation. A thorough understanding of its properties, guided by robust analytical characterization, is key to leveraging its full potential in both material and life science applications.
References
-
Sdfine. (n.d.). 1-hexanesulphonic acid sodium salt anhydrous - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Hexadec-1-ene-1-sulfonic acid. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Hexanesulfonic acid sodium salt, HPLC grade. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2025). 1-HEXANE SULPHONIC ACID SODIUM SALT ANHYDROUS AR/HPLC - Safety Data Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-hexadecene. Retrieved from [Link]
-
NextSDS. (n.d.). sodium hexadec-1-ene-1-sulphonate — Chemical Substance Information. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 1: Alk-1-enyl Sulfur Compounds. Thieme.
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Retrieved from [Link]
-
Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]
- Xu, Y., et al. (2026). Continuous sulfonation of hexadecylbenzene in a microreactor.
- Enders, D., & Harnying, W. (2004).
- Liu, F., et al. (n.d.). A solvent-free, one-step synthesis of sulfonic acid group-functionalized mesoporous organosilica with ultra-high acid concentrations and excellent catalytic activities. Royal Society of Chemistry.
-
SIELC Technologies. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]
-
Capital Resin Corporation. (2023). 5 Industrial Applications for Sulfonic Acid. Retrieved from [Link]
- Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
-
SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
- ResearchGate. (n.d.). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Request PDF.
-
PubChem. (n.d.). 1-hexadecanesulfonic acid. Retrieved from [Link]
- Choi, M., & Song, I. K. (2016). Development of a robust sulfur quantification and speciation method for SBA-15-supported sulfonic acid catalysts.
- ResearchGate. (n.d.).
Sources
- 1. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. capitalresin.com [capitalresin.com]
- 3. PubChemLite - Hexadec-1-ene-1-sulfonic acid (C16H32O3S) [pubchemlite.lcsb.uni.lu]
- 4. sodium hexadec-1-ene-1-sulphonate | 4615-13-8 [m.chemicalbook.com]
- 5. 1-Hexadecanesulfonic acid 98 15015-81-3 [sigmaaldrich.com]
- 6. 1-hexadecene, 629-73-2 [thegoodscentscompany.com]
- 7. 1-十六烯 ≥98.5% | Sigma-Aldrich [sigmaaldrich.com]
- 8. capitalresin.com [capitalresin.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. A solvent-free, one-step synthesis of sulfonic acid group-functionalized mesoporous organosilica with ultra-high acid concentrations and excellent catalytic activities - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of a robust sulfur quantification and speciation method for SBA-15-supported sulfonic acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. angenechemical.com [angenechemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. merckmillipore.com [merckmillipore.com]
